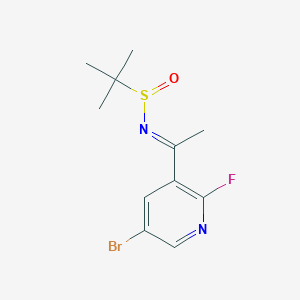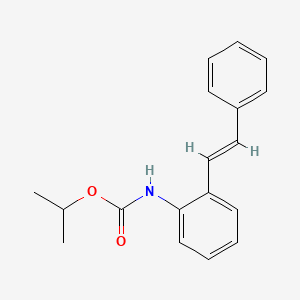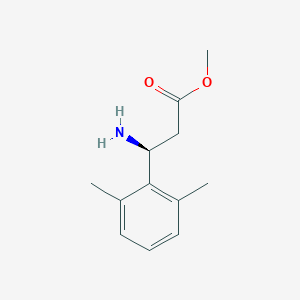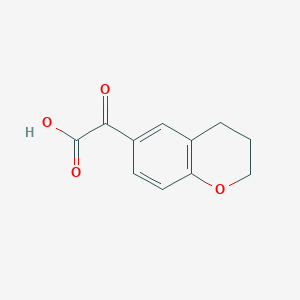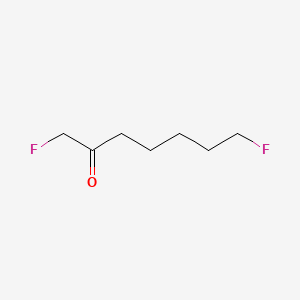
2-Heptanone, 1,7-difluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Difluoroheptan-2-one: is an organic compound with the molecular formula C7H12F2O It is a ketone with two fluorine atoms attached to the first and seventh carbon atoms in a heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,7-Difluoroheptan-2-one can be synthesized through various methods. One common approach involves the fluorination of heptan-2-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of heptan-2-one in an inert solvent like dichloromethane. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of 1,7-difluoroheptan-2-one may involve continuous flow processes to ensure high efficiency and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination , can also be employed to achieve large-scale production. These methods offer advantages in terms of selectivity, safety, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1,7-Difluoroheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of 1,7-difluoroheptan-2-one can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The fluorine atoms in 1,7-difluoroheptan-2-one can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
1,7-Difluoroheptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to introduce fluorine atoms into complex molecules, enhancing their chemical stability and biological activity.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and metabolic pathways.
Medicine: Fluorinated compounds like 1,7-difluoroheptan-2-one are explored for their potential as pharmaceutical agents due to their improved pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation and enhanced performance in specific applications.
Mécanisme D'action
The mechanism of action of 1,7-difluoroheptan-2-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity to biological targets. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. This can lead to increased potency and selectivity in biological systems.
Comparaison Avec Des Composés Similaires
1,1,3,5,7,7-Hexanitro-3,5-diazaheptane: This compound shares a similar heptane backbone but with different functional groups, leading to distinct chemical properties and applications.
1,1-Difluoroethane: Another fluorinated compound with different chain length and functional groups, used primarily as a refrigerant.
Uniqueness: 1,7-Difluoroheptan-2-one is unique due to its specific placement of fluorine atoms, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the terminal positions of the heptane chain can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
333-06-2 |
|---|---|
Formule moléculaire |
C7H12F2O |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
1,7-difluoroheptan-2-one |
InChI |
InChI=1S/C7H12F2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2 |
Clé InChI |
ONBDJQNIAOQQGT-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)CF)CCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


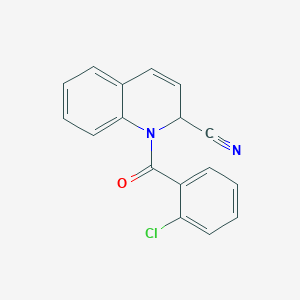

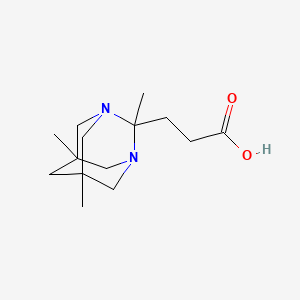
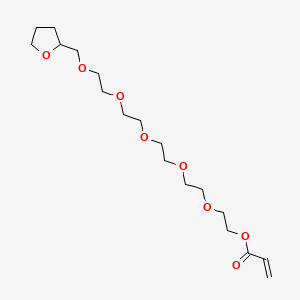
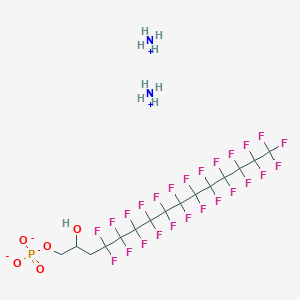
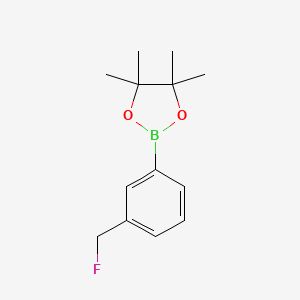
![4'-[(2-Chloro-5-methylphenyl)sulfonylamino]-2,2,2-trifluoroacetanilide](/img/structure/B15201847.png)
![N-Cyclopentyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201852.png)
